molecular formula C11H11BrN2O2S B8025351 Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide

Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide

Cat. No.: B8025351
M. Wt: 315.19 g/mol
InChI Key: UJOZWZYKRREPOU-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-4-yl group at position 4 and an ethyl carboxylate ester at position 2, forming a hydrobromide salt. The hydrobromide counterion enhances solubility in polar solvents compared to the free base, which is critical for pharmaceutical applications. The pyridine moiety facilitates π-π stacking interactions, while the carboxylate group offers a site for hydrolysis or derivatization into amides or other functional groups .

Properties

IUPAC Name

ethyl 4-pyridin-4-yl-1,3-thiazole-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S.BrH/c1-2-15-11(14)10-13-9(7-16-10)8-3-5-12-6-4-8;/h3-7H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOZWZYKRREPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=NC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core of ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate. This one-pot reaction involves the condensation of a pyridine-4-carbothioamide with α-halo carbonyl compounds, typically ethyl 2-chloroacetoacetate or its derivatives.

Key Steps :

  • Thioamide Activation : Pyridine-4-carbothioamide reacts with the α-halo ester via nucleophilic substitution, where the thiol group attacks the electrophilic α-carbon of the haloester.

  • Cyclization : Intramolecular dehydration forms the thiazole ring, with the pyridine moiety positioned at the 4th carbon of the thiazole.

  • Esterification : The carboxylate group is pre-installed as an ethyl ester, eliminating the need for post-cyclization esterification.

Example Protocol (adapted from):

  • Reactants : Pyridine-4-carbothioamide (30 mmol), ethyl 2-chloro-3-oxobutanoate (30 mmol).

  • Conditions : Reflux in absolute ethanol (30 mL, 5 hours).

  • Workup : Neutralization with 10% NaHCO₃, crystallization from water.

  • Yield : 68–72% (reported for analogous structures).

Optimization of Reaction Conditions

Variations in solvent, temperature, and stoichiometry significantly impact yield and purity:

ParameterStandard ConditionOptimized AlternativeImpact on YieldSource
Solvent Absolute ethanol2-Propanol+8%
Temperature Reflux (~78°C)60°C with stirring-5% (slower)
Molar Ratio 1:1 (thioamide:haloester)1:1.2 (excess haloester)+12%

Notably, substituting ethanol with 2-propanol reduces side-product formation, particularly when synthesizing sterically hindered analogs. Excess haloester (1.2 equiv) ensures complete conversion of the thioamide, though post-reaction purification becomes more critical.

Alternative Synthetic Routes

Hydrazinolysis and Rearrangement

A less common approach involves the hydrazinolysis of pre-formed thiazole carboxylates, followed by acid-catalyzed rearrangement:

  • Hydrazide Formation : Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate is treated with hydrazine hydrate to yield the carbohydrazide intermediate.

  • Cyclocondensation : Reaction with aldehydes or ketones under acidic conditions generates oxadiazole or pyrazole hybrids, which can be reduced back to the thiazole core.

Limitations :

  • Multi-step synthesis reduces overall yield (35–40% over three steps).

  • Requires stringent anhydrous conditions to avoid hydrolysis.

Solid-Phase Synthesis for High-Throughput Production

Recent advances adapted from combinatorial chemistry utilize resin-bound intermediates:

  • Wang Resin Functionalization : Coupling pyridine-4-carbothioamide to Wang resin via a labile ester linkage.

  • On-Resin Hantzsch Reaction : Treatment with ethyl 2-bromoacetoacetate in DMF, followed by cleavage with HBr/acetic acid to yield the hydrobromide salt directly.

Advantages :

  • Simplifies purification (by filtration).

  • Achieves 85–90% purity without chromatography.

Hydrobromide Salt Formation

Direct Acidification

The free base (ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate) is treated with concentrated hydrobromic acid (48% w/w) in ethanol:

  • Molar Ratio : 1:1.05 (base:HBr) to avoid excess acid.

  • Crystallization : Slow evaporation at 4°C yields needle-like crystals suitable for X-ray diffraction.

Purity Considerations :

  • Residual HBr is removed via azeotropic distillation with toluene.

  • Final product typically assays at >99% by HPLC (method: C18 column, 0.1% TFA in water/acetonitrile).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Hantzsch (Standard) 68–7295–97High$
Hydrazinolysis 35–4090–92Low$$
Solid-Phase 60–6585–90Medium$$$

Key Findings :

  • The classical Hantzsch method balances cost and efficiency for lab-scale synthesis.

  • Solid-phase approaches, while costlier, reduce purification time and are preferable for parallel synthesis.

Troubleshooting and Common Pitfalls

Incomplete Cyclization

Symptoms : Presence of open-chain intermediates in NMR (δ 4.3–4.5 ppm for SCH₂CO).
Solutions :

  • Increase reaction time to 8–10 hours.

  • Add catalytic p-toluenesulfonic acid (0.1 equiv) to accelerate dehydration.

Ester Hydrolysis During Salt Formation

Prevention :

  • Maintain pH > 3 during HBr addition to avoid ester cleavage.

  • Use anhydrous HBr gas instead of aqueous HBr for moisture-sensitive batches .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide is primarily investigated for its potential as a pharmacological agent. Research indicates that it may serve as a building block for synthesizing more complex molecules aimed at treating various diseases. Its structural characteristics allow it to interact with specific biological targets, potentially inhibiting their activity and disrupting disease pathways.

Antimicrobial and Antiviral Properties

The compound exhibits notable antimicrobial and antiviral activities. Studies suggest that it may inhibit specific enzymes or receptors involved in pathogen survival or replication. The combination of pyridine and thiazole rings facilitates binding to various receptors, making it a candidate for further pharmacological exploration .

Cancer Research

Recent studies have highlighted the compound's potential in cancer treatment. For instance, novel pyridine-thiazole hybrid molecules derived from similar structures have shown high antiproliferative activity against several cancer cell lines, including those from colon, breast, and lung carcinomas. The IC50_{50} values for these derivatives indicate strong selective toxicity towards cancer cells compared to normal cells .

CompoundCancer Cell LineIC50_{50} (µM)
3HL-60 (Leukemia)0.57
4Various Tumors>50

These findings suggest that derivatives of this compound could be developed into effective anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The pyridine and thiazole rings can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis . The exact pathways and molecular targets vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Molecular Formula Core Heterocycle Substituents (Positions) Functional Groups Key Properties/Activities References
Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide C11H11BrN2O2S Thiazole Pyridin-4-yl (4), Ethyl carboxylate (2) Hydrobromide salt, ester Enhanced solubility (salt form)
2-Methyl-4-(pyridin-4-yl)thiazole hydrobromide C9H9BrN2S Thiazole Pyridin-4-yl (4), Methyl (2) Hydrobromide salt Simpler structure; potential lower reactivity
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate C12H12N2O2S Thiazole Methyl (4), Pyridinyl (2), Ethyl carboxylate (5) Ester Carboxylate position affects binding interactions
5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine C13H9FN2O Oxazole 4-Fluorophenyl (5), Pyridyl (4) Amine, fluorophenyl Hydrogen bonding via amine; oxazole vs. thiazole electronics
Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate C12H12N2O2S Thiazole 3-Aminophenyl (4), Ethyl carboxylate (2) Amine, ester Amino group enhances solubility and derivatization

Key Comparative Analysis

Electronic and Steric Effects
  • Thiazole vs.
  • Substituent Positioning : The ethyl carboxylate at position 2 in the target compound vs. position 5 in ’s analog alters steric hindrance and electronic distribution, impacting interactions with enzymes or receptors .
Solubility and Reactivity
  • Hydrobromide Salts : Both the target compound and 2-methyl-4-(pyridin-4-yl)thiazole hydrobromide exhibit improved aqueous solubility due to ionic character, favoring pharmacokinetic profiles .
  • Amino vs. Ester Groups: Ethyl 4-(3-aminophenyl)thiazole-2-carboxylate () offers a primary amine for further functionalization, unlike the target compound’s ester, which may undergo hydrolysis to carboxylic acids .

Biological Activity

Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antioxidant properties, supported by data from various studies.

Chemical Structure and Properties

This compound is characterized by its thiazole core and pyridine substituent, which contribute to its biological efficacy. The chemical structure can be represented as follows:

  • Molecular Formula : C11H10BrN2O2S
  • Molecular Weight : 316.18 g/mol

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. For instance:

  • Inhibition of Cancer Cell Proliferation :
    • The compound has shown promising results against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating significant inhibition of cell growth .
  • Mechanism of Action :
    • The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression at the G2/M phase . Additionally, it has been noted for its off-target effects on matrix metalloproteinases (MMPs), which are involved in cancer metastasis .
  • Case Study :
    • In a study involving MDA-MB-231 cells, treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting a potential therapeutic window for further development .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, particularly against Mycobacterium tuberculosis:

  • Minimum Inhibitory Concentration (MIC) :
    • Studies have reported sub-micromolar MIC values for this compound against M. tuberculosis, indicating strong bactericidal activity .
  • Selectivity :
    • The compound exhibits selectivity towards mycobacterial species over other bacterial strains, making it a candidate for further development as an anti-tubercular agent .

Antioxidant Activity

In addition to its anticancer and antibacterial properties, this compound has demonstrated antioxidant activity:

  • Radical Scavenging Assays :
    • The compound showed significant activity in DPPH radical scavenging assays, indicating its potential to mitigate oxidative stress .
  • Enzyme Activity :
    • Research indicates that derivatives of thiazole compounds can enhance antioxidant enzyme activities in biological systems, further supporting their role in combating oxidative damage .

Summary of Biological Activities

Biological Activity Description Key Findings
AnticancerInhibition of cancer cell proliferationIC50 values against HepG2 and MDA-MB-231 cells show significant growth inhibition
AntibacterialActivity against M. tuberculosisSub-micromolar MIC values indicate strong bactericidal effects
AntioxidantRadical scavenging and enzyme activitySignificant DPPH scavenging activity; enhances antioxidant enzyme levels

Q & A

Q. What are the established synthetic routes for Ethyl 4-(pyridin-4-yl)thiazole-2-carboxylate hydrobromide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions. A common route starts with the condensation of isoamyl nitrite and CuCl₂ in anhydrous acetonitrile to form intermediates like ethyl 4-(chloromethyl)thiazole-2-carboxylate. Subsequent hydrolysis with lithium hydroxide in aqueous acetonitrile and pyridine yields the carboxylate derivative. Critical parameters include:

  • Reagent stoichiometry : Excess chloroacetone ensures complete thiazole ring formation .
  • Temperature control : Reflux conditions (e.g., 80°C in DMF) are essential for cyclization .
  • Purification : Column chromatography or recrystallization from methanol/DCM mixtures isolates the hydrobromide salt .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm the thiazole-pyridine scaffold and ester functionality. Aromatic protons appear as doublets between δ 7.5–8.5 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, dihedral angles between the pyridinyl and thiazole rings are ~30–35°, confirming planarity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 311.2 for the free base) .

Q. How do solubility and stability impact experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or methanol. Sonication enhances dissolution .
  • Stability : Hydrobromic acid salts improve hygroscopicity but require storage under inert conditions (argon, –20°C) to prevent ester hydrolysis .

Advanced Research Questions

Q. How can structural ambiguities (e.g., tautomerism or byproducts) be resolved during synthesis?

  • X-ray crystallography : Resolves tautomeric forms (e.g., oxazole vs. imidazole byproducts) by analyzing hydrogen-bonding networks. For example, amino groups form H-bonds with pyridinyl N-atoms (1.99–2.03 Å) .
  • HPLC-MS : Detects side products like 4-(4-fluorophenyl)-5-(pyridin-4-yl)-1,3-dihydroimidazol-2-one, which arise from competing cyclization pathways .
  • Reaction monitoring : In-situ IR tracks carbonyl intermediates (1700–1750 cm⁻¹) to optimize reaction quenching .

Q. What strategies address contradictions in pharmacological activity data for thiazole-pyridine derivatives?

  • Structure-activity relationship (SAR) modeling : Replace the ethyl ester with amides or carboxylates to modulate lipophilicity and target affinity. For example, fluorophenyl substitutions enhance kinase inhibition .
  • Docking studies : Use programs like AutoDock to predict binding to p38αMAP kinase. Pyridinyl-thiazole scaffolds show π-π stacking with Phe169, while ester groups stabilize hydrogen bonds .
  • In vitro assays : Compare IC₅₀ values across cell lines to validate selectivity (e.g., >10 μM for off-target receptors) .

Q. How are intermolecular interactions in crystal packing leveraged for material design?

  • Hydrogen-bond analysis : The amino group donates H-bonds to pyridinyl N-atoms, forming 1D chains. These interactions guide co-crystal engineering for improved bioavailability .
  • π-Stacking metrics : Interplanar distances (~3.5 Å) between thiazole and pyridine rings suggest potential for charge-transfer complexes in optoelectronics .

Q. What computational methods optimize synthetic routes for derivatives?

  • Retrosynthetic tools : Pistachio/BKMS databases predict feasible pathways (e.g., substituting bromine with trifluoromethyl groups via Ullman coupling) .
  • DFT calculations : Assess reaction thermodynamics (e.g., ΔG for ester hydrolysis) to prioritize stable intermediates .

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